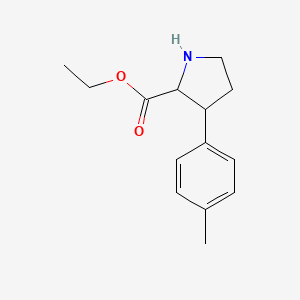

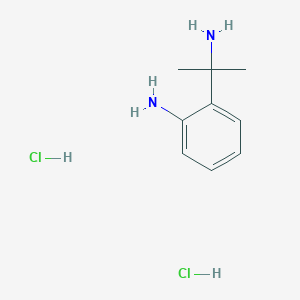

![molecular formula C12H26Cl2N2 B2749480 [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286273-94-6](/img/structure/B2749480.png)

[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

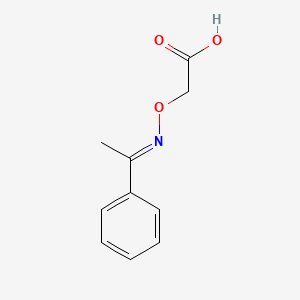

“[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride” is a chemical compound with the molecular formula C12H25ClN2 . It is intended for research use only and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of “[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride” can be represented by the InChI code:1S/C11H22N2.2ClH/c12-11-5-7-13(8-6-11)9-10-3-1-2-4-10;;/h10-11H,1-9,12H2;2*1H . This code provides a unique representation of the molecule’s structure.

Applications De Recherche Scientifique

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial in the synthesis of drugs due to their presence in more than twenty classes of pharmaceuticals . The compound can serve as a key intermediate in the synthesis of various biologically active piperidines. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are often used in the development of new medications.

Pharmacological Applications

The piperidine moiety is a common feature in FDA-approved drugs, indicating its vast potential in pharmacology . [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride could be utilized in the discovery and biological evaluation of potential drugs, especially in the areas of anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents.

Antioxidant Properties

Piperidine derivatives, including the compound , may exhibit powerful antioxidant actions due to their ability to hinder or suppress free radicals . This property is significant for the development of treatments against oxidative stress-related diseases.

Anticancer Activities

Several piperidine alkaloids have shown antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . As such, [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride could be a valuable compound in cancer research, contributing to the synthesis of new anticancer agents.

Neuroprotective Effects

Piperidine compounds have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s . The compound’s potential role in synthesizing agents that can cross the blood-brain barrier makes it a candidate for further research in this field.

Analgesic and Anti-inflammatory Uses

Due to the inherent properties of piperidine derivatives, the compound could be explored for its analgesic and anti-inflammatory potentials . This could lead to the development of new pain relievers and anti-inflammatory medications.

Propriétés

IUPAC Name |

[1-(cyclopentylmethyl)piperidin-4-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c13-9-11-5-7-14(8-6-11)10-12-3-1-2-4-12;;/h11-12H,1-10,13H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZWIPRNIRXOFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCC(CC2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

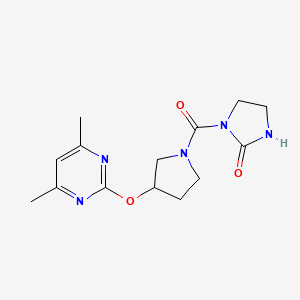

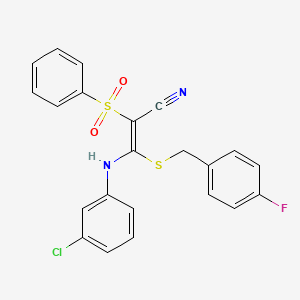

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2749397.png)

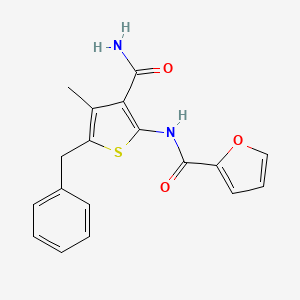

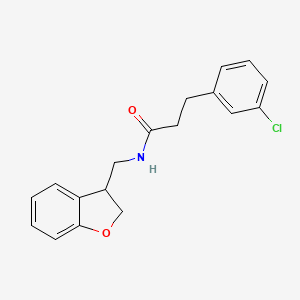

![Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2749399.png)

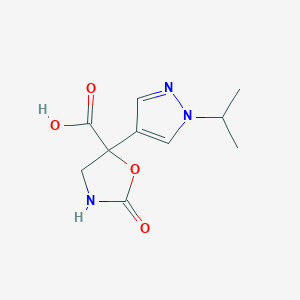

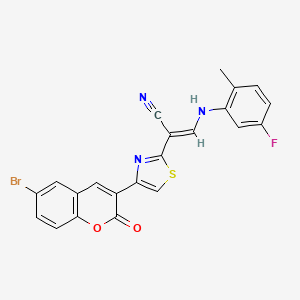

![Ethyl 6-{[(4-tert-butylphenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2749402.png)

![N-(4-ethoxyphenyl)-2-(8-methyl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2749406.png)

![16-Cyclopentyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2749419.png)